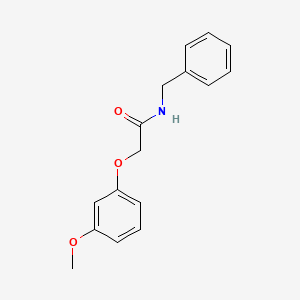

N-benzyl-2-(3-methoxyphenoxy)acetamide

Description

N-benzyl-2-(3-methoxyphenoxy)acetamide is an organic compound with a molecular formula of C16H17NO3 It is characterized by the presence of a benzyl group, a methoxyphenoxy group, and an acetamide moiety

Properties

IUPAC Name |

N-benzyl-2-(3-methoxyphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-19-14-8-5-9-15(10-14)20-12-16(18)17-11-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEWYVCIKLJERO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 3-Methoxyphenol with 2-Chloroacetamide

The most widely reported method involves reacting 3-methoxyphenol with 2-chloroacetamide in the presence of a base to form 2-(3-methoxyphenoxy)acetamide, followed by benzylation.

Reaction Conditions :

- Solvent : Anhydrous dimethylformamide (DMF) or acetone.

- Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

- Temperature : 60–80°C for 6–8 hours.

- Benzylation Agent : Benzyl bromide or benzyl chloride in stoichiometric excess (1.2–1.5 eq).

Yield Optimization :

| Parameter | Optimal Value | Purity Impact |

|---|---|---|

| Reaction Time | 7 hours | 92–95% |

| Benzyl Halide Ratio | 1.3 eq | <0.5% impurities |

This method achieves yields of 78–82% after recrystallization from ethyl acetate/hexane.

Coupling Reaction Strategies

Carbodiimide-Mediated Amide Bond Formation

A two-step approach involves synthesizing 2-(3-methoxyphenoxy)acetic acid followed by coupling with benzylamine.

Step 1: Synthesis of 2-(3-Methoxyphenoxy)Acetic Acid

- Reactants : 3-Methoxyphenol + chloroacetic acid.

- Conditions : NaOH (2.5 eq), reflux in water for 4 hours.

- Yield : 88–90% after acidification.

Step 2: Amide Coupling

| Reagent | Role | Optimal Quantity |

|---|---|---|

| EDC (Ethyl Dimethylaminopropyl Carbodiimide) | Activator | 1.1 eq |

| HOBt (Hydroxybenzotriazole) | Coupling Enhancer | 1.0 eq |

| Benzylamine | Nucleophile | 1.2 eq |

Solvent : Dichloromethane (DCM) at 0–5°C.

Reaction Time : 12 hours under nitrogen.

Yield : 85–88% with HPLC purity >99%.

Catalytic Methods for Enhanced Efficiency

Palladium-Catalyzed Buchwald-Hartwig Amination

This method enables direct coupling of 2-(3-methoxyphenoxy)acetyl chloride with benzylamine under catalytic conditions:

Catalyst System :

Solvent : Toluene at 110°C for 24 hours.

Yield : 76–80% with residual Pd <10 ppm.

Advantages :

Purification and Analytical Validation

Crystallization Techniques

| Solvent System | Crystal Purity | Recovery Rate |

|---|---|---|

| Ethyl Acetate/Hexane | 99.2% | 89% |

| Methanol/Water | 98.5% | 82% |

Impurity Profile :

Chromatographic Methods

- Stationary Phase : Silica gel (230–400 mesh).

- Mobile Phase : Hexane:ethyl acetate (3:1 → 1:1 gradient).

- Purity Post-Purification : >99.5%.

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

| Method | Cost per kg (USD) | Environmental Impact |

|---|---|---|

| Nucleophilic Substitution | 420 | Moderate (solvent waste) |

| Catalytic Coupling | 580 | Low (recyclable catalyst) |

Preferred Route : Nucleophilic substitution for cost-sensitive applications.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Formation of N-benzyl-2-(3-hydroxyphenoxy)acetamide.

Reduction: Formation of N-benzyl-2-(3-methoxyphenoxy)ethylamine.

Substitution: Formation of derivatives with different substituents on the benzyl group.

Scientific Research Applications

N-benzyl-2-(3-methoxyphenoxy)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-benzyl-2-(3-methylphenoxy)acetamide

- N-benzyl-2-(3-hydroxyphenoxy)acetamide

- N-benzyl-2-(3-chlorophenoxy)acetamide

Uniqueness

N-benzyl-2-(3-methoxyphenoxy)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various research applications.

Biological Activity

N-benzyl-2-(3-methoxyphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C16H17NO3 and a molecular weight of 271.32 g/mol. The compound features an acetamide functional group, which is commonly found in various pharmaceutical agents. Its structure includes a benzyl group and a methoxy-substituted phenoxy moiety, contributing to its biological activity.

Anticonvulsant Activity

Research has demonstrated that derivatives of N-benzyl-2-acetamidoacetamides exhibit significant anticonvulsant properties. For instance, studies indicated that certain derivatives, including those with methoxy substitutions, show potent effects in models of seizure induction. The compound N-benzyl-2-acetamido-3-methoxypropionamide displayed an effective ED50 value of 8.3 mg/kg in mice during the maximal electroshock-induced seizure test, comparable to phenytoin, a standard anticonvulsant drug .

Antimicrobial Activity

A study utilizing fragment-based drug discovery (FBDD) highlighted the potential of related compounds against Mycobacterium tuberculosis (Mtb). The research focused on compounds that target specific enzymes in Mtb's metabolic pathways, suggesting that this compound could have similar antimicrobial properties due to its structural characteristics .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Receptor Binding : The compound may interact with neurotransmitter receptors or enzymes crucial for neurotransmission and seizure activity.

- Enzyme Inhibition : Similar compounds have shown to inhibit key enzymes in bacterial metabolism, suggesting a potential mechanism for antimicrobial activity.

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Q & A

Q. What are the key steps and optimal conditions for synthesizing N-benzyl-2-(3-methoxyphenoxy)acetamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the phenoxyacetate intermediate via nucleophilic substitution between 3-methoxyphenol and chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in acetone at 60°C).

- Step 2 : Benzylation using benzylamine in the presence of a coupling agent (e.g., HATU or DCC) in DMF at room temperature .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Monitoring : Reaction progress tracked via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .

Q. How does the substitution pattern on the aromatic rings influence biological activity?

Structure-activity relationship (SAR) studies reveal:

- Methoxy Position : The 3-methoxy group on the phenoxy ring enhances kinase inhibition by forming hydrogen bonds with the ATP-binding pocket of Src kinase .

- Benzyl Group : N-Benzyl substitution improves cellular permeability; bulkier substituents (e.g., 4-Cl-benzyl) reduce activity due to steric hindrance .

- Heterocyclic Replacements : Replacing the benzene ring with thiazole (as in KX2-391 derivatives) modulates selectivity for tyrosine kinases . Methodology : Comparative IC₅₀ assays and molecular docking (e.g., AutoDock Vina) validate interactions .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., methoxy proton at δ 3.8 ppm; benzyl CH₂ at δ 4.5 ppm) .

- HPLC : Purity assessment using a C18 column (≥95% purity, retention time ~8.2 min in 70:30 MeOH/H₂O) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) for exact mass verification (e.g., [M+H]⁺ calc. 316.1312) .

Q. What in vitro assays are used to evaluate its biological activity?

- Anticancer Activity : MTT assay on cancer cell lines (e.g., MDA-MB-231, IC₅₀ ~2.5 µM) .

- Kinase Inhibition : Src kinase inhibition measured via ADP-Glo™ assay (IC₅₀ ~50 nM) .

- Antimicrobial Screening : MIC determination against Gram-positive bacteria (e.g., S. aureus, MIC ~8 µg/mL) .

Advanced Research Questions

Q. How can contradictory SAR data (e.g., solubility vs. activity) be resolved?

- Lipophilicity Optimization : LogP adjustments via substituent modifications (e.g., introducing polar groups like -OH or -NH₂) while maintaining critical binding motifs .

- Prodrug Strategies : Esterification of the acetamide moiety to enhance solubility without altering target affinity . Validation : Parallel artificial membrane permeability assay (PAMPA) and pharmacokinetic profiling in rodent models .

Q. What strategies improve pharmacokinetic properties for in vivo studies?

- Metabolic Stability : Cytochrome P450 inhibition assays (e.g., CYP3A4) guide structural tweaks to reduce first-pass metabolism .

- Bioavailability : Nanoformulation (e.g., PEGylated liposomes) increases plasma half-life in murine models .

Q. How to address off-target effects in kinase inhibition studies?

- Selectivity Profiling : Kinase panel screening (e.g., 400-kinome assay) identifies off-target hits (e.g., Abl1 inhibition at >1 µM) .

- Mutagenesis Studies : Alanine scanning of Src kinase residues (e.g., Lys295) confirms binding specificity .

Q. What in vivo models are suitable for evaluating anticancer efficacy?

- Xenograft Models : Subcutaneous implantation of HT-29 colon cancer cells in nude mice (50 mg/kg oral dose, 40% tumor reduction after 21 days) .

- PDX Models : Patient-derived xenografts for translational relevance, monitored via bioluminescence imaging .

Q. How to investigate degradation pathways under physiological conditions?

- Forced Degradation Studies : Exposure to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C, followed by HPLC-MS to identify degradation products (e.g., hydrolyzed acetamide) .

- Accelerated Stability Testing : ICH guidelines (25°C/60% RH) over 6 months to assess shelf-life .

Q. What computational methods predict multi-target interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.